molecular formula C20H12N2O5 B2878069 N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 302814-72-8

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2878069
CAS No.: 302814-72-8
M. Wt: 360.325
InChI Key: IZAUNZNDPLJRMK-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic chemical hybrid incorporating a naphthalene ring system connected to a nitro-substituted coumarin core. This structure combines two pharmacologically significant motifs, making it a compound of high interest in medicinal chemistry research. The naphthalene moiety is a versatile platform with documented applications in the development of agents with anticancer, antimicrobial, anti-inflammatory, and antitubercular activities . The coumarin (2H-chromene-2-one) scaffold is a privileged structure in drug discovery, with numerous derivatives demonstrating potent biological effects, including serving as selective inhibitors of cancer-associated enzymes . Specifically, coumarin-based compounds are known to act as prodrugs that undergo hydrolysis by esterase activity to form 2-hydroxy-cinnamic acid derivatives, which can act as selective suicide inhibitors of carbonic anhydrase isoforms IX and XII (CA IX/XII) . These enzymes are overexpressed in hypoxic tumors and are critical for cancer cell survival and metastasis, making their inhibition a promising therapeutic strategy . Furthermore, structural analogues of this compound, specifically N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, have been synthesized and evaluated for their antimicrobial properties, indicating the potential of this chemical class in infectious disease research . The nitro group on the coumarin ring is a strong electron-withdrawing substituent that can significantly influence the compound's electronic properties, binding affinity, and overall bioactivity. This product is intended for research purposes to explore these and other potential mechanisms of action. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-naphthalen-1-yl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-19(21-17-7-3-5-12-4-1-2-6-15(12)17)16-11-13-10-14(22(25)26)8-9-18(13)27-20(16)24/h1-11H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAUNZNDPLJRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the naphthalene ring could introduce various functional groups.

Scientific Research Applications

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and chromene moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with three analogs from recent literature, focusing on structural variations, biological targets, and activity profiles.

Structural Comparison

Compound Name / ID Key Structural Features Biological Target / Activity
N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Coumarin core, 6-NO₂, 3-(naphthalen-1-yl)carboxamide Not explicitly reported in provided evidence (structural analog analysis only)
C48: N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Coumarin core, 6-NO₂, 3-substituted phenyl with chloro and ethylpiperazine groups Acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.82 μM)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine core, naphthalen-1-yl, 4-fluorobenzyl carboxamide SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitor (docking score: -8.2 kcal/mol)
6-chloro-N-...-2H-chromene-3-carboxamide (18o) Coumarin core, 6-Cl, peptidomimetic aldehyde-linked phenyl and pyrrolidinyl substituents Probable protease inhibitor (biological data not provided)

Activity Gaps and Opportunities

While C48 demonstrates potent AChE inhibition, the target compound’s naphthalene group and nitro substitution remain unexplored for this activity.

Notes

Limitations : Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Research Directions :

  • Evaluate AChE/BuChE inhibition to compare with C48 .
  • Assess antiviral activity using docking studies against SARS-CoV-2 Mᵖʳᵒ, as in .
  • Investigate solubility and bioavailability impacts of the naphthalene moiety.

Biological Activity

N-(naphthalen-1-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chromene backbone with a nitro group and a naphthyl moiety, which contribute to its unique chemical properties. The compound can be synthesized through multi-step organic reactions involving the condensation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with naphthalen-1-ylamine in the presence of coupling agents like DCC and catalysts such as DMAP in solvents like dichloromethane.

The biological activity of this compound primarily involves its interaction with specific cellular targets. The nitro group plays a critical role in modulating enzyme activity and receptor binding. This compound has been shown to influence various cellular pathways, including:

  • Cell Cycle Regulation : It affects cell cycle checkpoints, promoting apoptosis in cancer cells.
  • Mitochondrial Dysfunction : Induces mitochondrial stress leading to cell death.
  • Apoptosis Signaling : Activates apoptotic pathways, contributing to its cytotoxic effects against cancer cells .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound against multidrug-resistant (MDR) cancer cell lines. Notably, a derivative known as MCC1734 demonstrated significant cytotoxicity against various cancer cell lines, including those expressing P-glycoprotein (P-gp), indicating the compound's ability to circumvent common drug resistance mechanisms .

Table 1: Cytotoxic Effects on Various Cancer Cell Lines

Cell LineResistance MechanismSensitivity to MCC1734
CCRF-CEMNoneSensitive
CEM/ADR5000P-glycoproteinSensitive
Other MDR LinesVariousVariable

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Profile

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bacteriostatic

Case Studies and Research Findings

  • Cytotoxicity in MDR Cancer Cells : A study published in 2021 demonstrated that MCC1734 exerted cytotoxic effects on MDR cancer cell lines through multiple pathways, including apoptosis signaling and mitochondrial dysfunction. This study emphasized the compound's potential as an effective treatment option for resistant cancer types .
  • Antimicrobial Evaluation : In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties, inhibiting biofilm formation and demonstrating bactericidal activity against clinically relevant pathogens .

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